molecular formula C13H18ClNO3 B1427351 [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 926643-26-7

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Cat. No.: B1427351
CAS No.: 926643-26-7
M. Wt: 271.74 g/mol
InChI Key: SWYMATJMMKRYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a tert-butyl ester moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester typically involves the reaction of 3-chlorophenyl isocyanate with 2-hydroxyethyl tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities.
  • Used in the development of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of new drugs.
  • Studied for its interactions with biological targets, such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in scientific research.

Comparison with Similar Compounds

  • [1-(4-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
  • [1-(3-Bromophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
  • [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid methyl ester

Uniqueness:

  • The presence of the 3-chlorophenyl group imparts specific chemical properties, such as reactivity and stability, which can differ from other halogen-substituted phenyl groups.
  • The tert-butyl ester moiety provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMATJMMKRYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Reactant of Route 2
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.